6,8-dichloro-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide

Anti-Helicobacter pylori Urease inhibition Structure-Activity Relationship

6,8-Dichloro-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide (CAS 912890-73-4) is a synthetic chromone-2-carboxamide derivative with a molecular formula of C18H13Cl2NO4 and a molecular weight of 378.2 g/mol. The compound features a 4-oxo-4H-chromene (chromone) core, distinguishing it from the more common coumarin (2-oxo-2H-chromene) scaffold, and is di-substituted with chlorine atoms at positions 6 and The N-(4-methoxybenzyl) carboxamide side chain introduces both hydrogen-bonding capability and a methoxy-phenyl moiety that can influence lipophilicity and target engagement.

Molecular Formula C18H13Cl2NO4
Molecular Weight 378.2 g/mol
Cat. No. B12192795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide
Molecular FormulaC18H13Cl2NO4
Molecular Weight378.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl
InChIInChI=1S/C18H13Cl2NO4/c1-24-12-4-2-10(3-5-12)9-21-18(23)16-8-15(22)13-6-11(19)7-14(20)17(13)25-16/h2-8H,9H2,1H3,(H,21,23)
InChIKeyYZIKGUFWANAKLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide: A Halogenated Chromone-2-Carboxamide for Anti-Infective and Cytotoxic Screening


6,8-Dichloro-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide (CAS 912890-73-4) is a synthetic chromone-2-carboxamide derivative with a molecular formula of C18H13Cl2NO4 and a molecular weight of 378.2 g/mol . The compound features a 4-oxo-4H-chromene (chromone) core, distinguishing it from the more common coumarin (2-oxo-2H-chromene) scaffold, and is di-substituted with chlorine atoms at positions 6 and 8. The N-(4-methoxybenzyl) carboxamide side chain introduces both hydrogen-bonding capability and a methoxy-phenyl moiety that can influence lipophilicity and target engagement. This specific substitution pattern places the compound within a class of chromone-2-carboxamides that have been patented as anti-infective agents targeting Plasmodium species and explored as cytotoxic and anti-biofilm agents [1][2].

Why a Generic Chromone or Coumarin Cannot Substitute for 6,8-Dichloro-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide


Chromone-2-carboxamides are not interchangeable scaffolds. The oxidation state of the pyran ring fundamentally alters the electronic character and biological activity: 4-oxo-4H-chromene-2-carboxamides (chromones) possess a distinct conjugation pattern compared to 2-oxo-2H-chromene-3-carboxamides (coumarins), leading to different target engagement profiles [1]. Within the chromone subclass, the 6,8-dichloro substitution pattern is critical. A related 6,8-dichloro-3-formylchromone (FC10) exhibited anti-H. pylori activity comparable to metronidazole, while its 6,8-dibromo analog (FC11) completely lacked anti-H. pylori activity despite retaining urease inhibition [2]. This demonstrates that the specific halogen identity at the 6,8-positions dramatically alters the antimicrobial efficacy. The 4-methoxybenzyl amide side chain further modulates lipophilicity and hydrogen-bonding potential compared to simpler alkyl or aryl amide analogs, affecting both solubility and target binding. Substituting this compound with a non-chlorinated analog (CAS 868238-77-1), a differently substituted N-aryl analog, or a coumarin-core version would yield a fundamentally different molecule with unpredictable biological outcomes and is not scientifically justified without re-validation.

Quantitative Differentiation Evidence for 6,8-Dichloro-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide


Halogen-Dependent Anti-Infective Activity: 6,8-Dichloro vs. 6,8-Dibromo in Chromone Derivatives

In a comparative study of 3-formylchromone derivatives, the 6,8-dichloro-substituted analog FC10 demonstrated anti-H. pylori activity comparable to the clinical standard metronidazole, whereas the 6,8-dibromo analog FC11 completely lacked anti-H. pylori activity despite retaining potent urease inhibitory activity [1]. This establishes that the 6,8-dichloro pattern is not merely a generic halogen substitution but a specific requirement for anti-H. pylori efficacy within this chemotype.

Anti-Helicobacter pylori Urease inhibition Structure-Activity Relationship

Scaffold Differentiation: 4-Oxo-4H-Chromene vs. 2-Oxo-2H-Chromene Core for Biofilm Inhibition

A library of 25 retro chromone-2-carboxamides (4-oxo-4H-chromene core) was evaluated for anti-biofilm activity against Pseudomonas aeruginosa. The retro series showed that 16 out of 25 compounds achieved ≥50% biofilm inhibition at 50 μM, with the most active compounds demonstrating IC50 values >1.0 mM against Vero cells, indicating low mammalian cytotoxicity [1]. The 'direct' chromone series (also 4-oxo-4H-chromene) was separately evaluated; both series represent the 4-oxo core distinct from the 2-oxo-2H-chromene-3-carboxamide isomer of the target compound. This scaffold-level study confirms that the 4-oxo-4H-chromene-2-carboxamide architecture is a productive starting point for anti-biofilm lead optimization, whereas the 2-oxo isomer has not been validated in this context.

Anti-biofilm Pseudomonas aeruginosa Quorum sensing Chromone scaffold

Cytotoxic SAR: 6-Fluoro and Amide Side Chain Identity Determine Potency in Chromone-2-Carboxamides

A series of 21 chromone-2-carboxamide derivatives was evaluated against MCF-7 (breast), OVCAR/IGROV (ovarian), and HCT-116 (colon) cancer cell lines. Thirteen compounds showed IC50 values in the range of 0.9–10 μM [1]. Critically, the SAR analysis revealed that a 6-fluoro substituent on the chromone nucleus (R1 position) positively impacted cytotoxic activity, while the identity of the amide side chain (propyl or 3-ethylphenyl groups at R2) was also a key activity determinant. This demonstrates that the halogen position and identity on the chromone core modulate potency. The target compound's 6,8-dichloro pattern represents an alternative halogen substitution to the activity-enhancing 6-fluoro pattern, and its 4-methoxybenzyl side chain introduces a different lipophilic/hydrogen-bonding profile compared to the active propyl or 3-ethylphenyl groups. Direct activity cannot be extrapolated, but the structural features are consistent with favorable SAR space.

Cytotoxic activity Cancer cell lines 5-Lipoxygenase inhibition Structure-Activity Relationship

Chromone-2-Carboxamide Patent Class: Broad Anti-Infective Scope Covering Plasmodium Species

US Patent 11,485,720 B2 (University of Dundee) specifically claims chromone-2-carboxamide compounds of general formula (I) for use in treating or preventing infectious diseases including malaria caused by Plasmodium falciparum, P. vivax, P. ovale, P. malariae, and P. knowlesi [1]. The generic formula encompasses compounds with substituents at R1 through R8 and X, which includes the 6,8-dichloro substitution pattern and N-benzyl carboxamide side chains structurally consistent with the target compound. While the target compound (CAS 912890-73-4) is not explicitly exemplified in the patent, its structure falls within the claimed Markush space. The patent's in vitro data show that exemplified chromone-2-carboxamides exhibit IC50 values against Plasmodium falciparum in the low micromolar to sub-micromolar range, establishing this chemotype as a validated anti-infective scaffold. The broader chromone-2-carboxamide class is distinguished from coumarin-based or non-carboxamide chromones by this specific patent protection and the accompanying biological validation.

Antimalarial Plasmodium falciparum Anti-infective Patent landscape

Physicochemical Differentiation: Calculated LogP and H-Bond Donor/Acceptor Profile vs. Non-Chlorinated Analog

The target compound (C18H13Cl2NO4, MW 378.2) differs from its non-chlorinated analog, N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide (CAS 868238-77-1, C18H15NO4, MW 309.3), by the addition of two chlorine atoms . The 6,8-dichloro substitution increases molecular weight by 68.9 Da and is predicted to increase LogP by approximately 1.2–1.5 units based on the Hansch π value for aromatic chlorine (+0.71 per Cl atom). It also adds no hydrogen bond donors but can act as weak halogen bond acceptors, potentially enhancing target binding through halogen bonding interactions. The increased lipophilicity may improve membrane permeability but could reduce aqueous solubility. This physicochemical differentiation is relevant for procurement when solubility, permeability, or metabolic stability are screening tier criteria.

Physicochemical properties Lipophilicity Drug-likeness Comparative analysis

Recommended Application Scenarios for 6,8-Dichloro-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide in Scientific Procurement


Anti-Infective Lead Identification: Screening Against Plasmodium Species and Helicobacter pylori

Based on the patent coverage of chromone-2-carboxamides as anti-infective agents (US Patent 11,485,720 B2) and the class-level evidence that 6,8-dichloro-substituted chromones exhibit anti-H. pylori activity comparable to metronidazole, this compound is a rational procurement choice for laboratories building anti-infective screening libraries targeting Plasmodium or Helicobacter species . The target compound should be prioritized over non-chlorinated or 6,8-dibromo analogs for these indications, as the dichloro pattern is essential for antimicrobial activity in the related 3-formylchromone series, while the dibromo analog was inactive [1].

Anti-Biofilm Research: Pseudomonas aeruginosa Quorum Sensing Inhibition Programs

The 4-oxo-4H-chromene-2-carboxamide scaffold has demonstrated robust anti-biofilm activity against P. aeruginosa, with 64% of compounds in the retro series achieving ≥50% inhibition at 50 μM and no cytotoxicity on Vero cells (IC50 >1.0 mM) . Researchers investigating quorum sensing inhibitors or biofilm dispersal agents should select the 4-oxo-4H-chromene-2-carboxamide isomer over the 2-oxo-2H-chromene-3-carboxamide (coumarin) isomer, as the latter scaffold lacks validation in this biological context.

Cytotoxic Screening Cascades: Breast, Ovarian, and Colon Cancer Cell Line Panels

The chromone-2-carboxamide class has yielded compounds with IC50 values of 0.9–10 μM against MCF-7, OVCAR, IGROV, and HCT-116 cancer cell lines . The target compound's 6,8-dichloro substitution and 4-methoxybenzyl side chain occupy the two SAR-critical positions identified in this study (R1 halogen and R2 amide substituent). It is recommended for inclusion in focused libraries for cytotoxic screening, with the rationale that both substituent positions have been shown to influence potency. The 4-methoxybenzyl group may offer improved solubility or altered target selectivity compared to the literature-preferred propyl or 3-ethylphenyl amides.

Physicochemical Comparator Studies: Halogen Effects on Permeability, Solubility, and Metabolic Stability

With a molecular weight of 378.2 Da and an estimated LogP increase of 1.2–1.5 units over the non-chlorinated analog (CAS 868238-77-1, MW 309.3), this compound serves as a paired comparator for studies examining how aromatic chlorine substitution affects passive membrane permeability, aqueous solubility, and microsomal metabolic stability in the chromone chemotype . The dichloro pattern also introduces the potential for halogen bonding interactions with biological targets, which can be probed through crystallography or computational docking studies alongside the non-halogenated parent.

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